molecular formula C12H9ClO5S B2695227 5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid CAS No. 1146297-18-8

5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid

Cat. No.: B2695227
CAS No.: 1146297-18-8
M. Wt: 300.71
InChI Key: NTMYKOOMHWMDTJ-UHFFFAOYSA-N
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Description

5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid is a chemical compound with the CAS Registry Number 1146297-18-8 . Its molecular formula is C12H9ClO5S, and it has a molecular weight of 300.71 g/mol . This compound is part of a class of furan-carboxylic acid derivatives that are of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. While specific biological data for this exact compound is not available in the search results, structurally similar compounds based on a 5-(4-chlorophenyl)furan scaffold have been extensively studied as potential anticancer agents . These related compounds are designed to act as colchicine binding site inhibitors (CBSIs), which disrupt tubulin polymerization, a critical process for cell division . This mechanism can inhibit the proliferation of cancer cells and is a valuable target in anticancer drug discovery . As a building block, this compound can be used in the synthesis of more complex molecules for various pharmacological screening programs. Researchers can utilize it to explore structure-activity relationships (SAR) and develop new candidates with potential activity against diseases such as leukemia . Please handle this product with care. Refer to the Safety Data Sheet for proper handling instructions. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO5S/c13-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMYKOOMHWMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid typically involves the following steps:

    Formation of the sulfonylmethyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable methylating agent under basic conditions to form the sulfonylmethyl intermediate.

    Furan ring formation: The intermediate is then reacted with a furan derivative under acidic or basic conditions to form the desired furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as an electron-withdrawing moiety, activating adjacent methylene carbons for nucleophilic attack. Key reactions include:

Reaction TypeConditionsProducts FormedYieldSource
Thioether alkylationK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CSulfonamide derivatives75–85%
Amine displacementEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, RTN-substituted sulfonamides88–93%
  • Mechanism : The sulfonyl group stabilizes the transition state via resonance, facilitating S<sub>N</sub>2 displacement at the methylene carbon.

Oxidation of the Thioether Moiety

The sulfonylmethyl group can undergo further oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
H<sub>2</sub>O<sub>2</sub>/AcOH50°C, 6 hSulfone derivatives90%
mCPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTEpoxidation (side reaction)15%
  • Selectivity : Oxidation primarily targets the sulfur atom, but competing epoxidation of the furan ring is observed with peracid reagents.

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-catalyzed decarboxylation:

ConditionsCatalystProductYieldSource
Pyridine, 120°CCu(OAc)<sub>2</sub>5-[(4-Chlorophenyl)sulfonyl]furan78%
NaOH (aq.), ΔNoneCO<sub>2</sub> + furan derivative95%
  • Mechanism : Base-mediated deprotonation followed by CO<sub>2</sub> elimination, forming a resonance-stabilized furan intermediate.

Acylation and Esterification

The carboxylic acid participates in standard derivatization reactions:

ReactionReagentsProductsYieldSource
EsterificationSOCl<sub>2</sub>, MeOHMethyl ester92%
Amide formationEDC/HOBt, RNH<sub>2</sub>Sulfonamide-coupled amides85%
  • Applications : Ester derivatives show improved bioavailability in pharmacological screens .

Cyclization to Heterocycles

The compound serves as a precursor in heterocycle synthesis:

Cyclization TypeConditionsProductYieldSource
Oxazole formationPOCl<sub>3</sub>, Δ1,3-Oxazole derivatives91%
Thiadiazole synthesisNH<sub>2</sub>NH<sub>2</sub>, EtOH1,3,4-Thiadiazole analogs81%
  • Key Step : Intramolecular nucleophilic attack by the carboxylate oxygen on adjacent electrophilic centers .

Photochemical Reactivity

UV irradiation induces unique transformations:

ConditionsProductsNotable FeaturesSource
λ = 254 nm, 12 hSulfonyl radical intermediatesForms dimeric sulfones
Visible light, eosin YC–H functionalization at furanSite-selective alkylation

Biological Activity Modulation via Structural Modifications

Derivatives exhibit enhanced antimicrobial and anti-inflammatory properties:

DerivativeBioactivity (MIC)Target OrganismSource
Methyl ester8 µg/mL (S. aureus)Gram-positive bacteria
Amide conjugate16 µg/mL (C. albicans)Fungal pathogens
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups on the sulfonyl moiety increase antimicrobial potency .

This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science. Recent studies emphasize its role in synthesizing bioactive heterocycles and functionalized polymers .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds with a similar structure exhibit promising antimicrobial properties. For instance, derivatives of 5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid have shown effectiveness against a range of bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Studies have demonstrated minimum inhibitory concentrations (MICs) as low as 25 µg/mL for certain derivatives, highlighting their potential as antimicrobial agents .

Antiviral Properties
The compound's derivatives have also been explored for antiviral activities. Certain studies suggest that modifications to the furan ring can enhance antiviral efficacy, potentially targeting viruses responsible for respiratory infections . This opens avenues for developing new antiviral medications based on the furan scaffold.

Biological Studies

Cytotoxicity and Cancer Research
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HeLa and HepG2 cells. The results indicate that some derivatives possess significant cytotoxic activity, suggesting potential roles in cancer therapy . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antioxidant Properties
The antioxidant capacity of furan derivatives has been documented, suggesting their utility in preventing oxidative stress-related diseases. Research indicates that these compounds can scavenge free radicals effectively, which is crucial in developing nutraceuticals aimed at improving health outcomes .

Material Science Applications

Synthesis of Novel Materials
The unique chemical structure of this compound allows it to serve as a precursor for synthesizing novel materials, including polymers and nanomaterials. Its sulfonyl group can facilitate reactions that lead to the formation of advanced materials with specific properties tailored for industrial applications .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus with MIC values as low as 25 µg/mL.
Antiviral PropertiesSuggested potential for developing antiviral agents targeting respiratory viruses.
CytotoxicitySignificant cytotoxic effects observed on HeLa and HepG2 cell lines.
Antioxidant ActivityEffective free radical scavenger with implications for health improvement.

Mechanism of Action

The mechanism by which 5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

5-(4-Nitrophenyl)furan-2-carboxylic Acid
  • Structure: The nitro group (-NO₂) replaces the sulfonylmethyl-4-chlorophenyl group.
  • Synthesis : Prepared via Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by ester hydrolysis .
  • Applications : Nitroaryl furans are explored as intermediates in agrochemicals and dyes.
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic Acid
  • Structure: A phenoxy (-O-) linker replaces the sulfonyl group.
  • Properties : Reduced polarity compared to sulfonyl derivatives, affecting solubility (logP ~2.5 predicted).
  • Applications: Phenoxy-linked furans are studied for antimicrobial and anti-inflammatory activities .
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic Acid
  • Structure : A 2-methylbenzyl group replaces the 4-chlorophenyl moiety.
  • Molecular Weight : 294.32 g/mol (vs. 300.74 g/mol for the 4-chloro derivative).

Functional Group Modifications

Sulfonyl vs. Thioether Derivatives
  • 5-(((4-Chlorophenyl)thio)methyl)furan-2-carboxylic Acid :
    • The sulfonyl (-SO₂-) is replaced with a thioether (-S-).
    • Properties : Thioethers are less polar but more prone to oxidation, affecting metabolic stability .
Carboxylic Acid Derivatives
  • 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide: The carboxylic acid is converted to an amide. Applications: Amide derivatives are common in drug design to improve bioavailability and target specificity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid C₁₂H₉ClO₅S 300.74 4-Cl-Ph-SO₂-CH₂- 2.8
5-(4-Nitrophenyl)furan-2-carboxylic acid C₁₁H₇NO₅ 233.18 4-NO₂-Ph- 1.9
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid C₁₂H₉ClO₄ 252.66 4-Cl-Ph-O-CH₂- 2.5
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid C₁₄H₁₄O₅S 294.32 2-Me-Ph-CH₂-SO₂-CH₂- 3.1

*Predicted using fragment-based methods.

Biological Activity

5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid (CAS: 1146297-18-8) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory properties, supported by relevant case studies and research findings.

The compound has the following chemical and physical properties:

  • Molecular Formula : C₁₂H₉ClO₅S
  • Molar Mass : 300.71 g/mol
  • Density : 1.509 g/cm³ (predicted)
  • Boiling Point : 552.3 °C (predicted)
  • pKa : 2.92 (predicted) .

Antibacterial Activity

Research has demonstrated that this compound exhibits moderate to strong antibacterial activity against various bacterial strains. A study highlighted its effectiveness against Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in treating bacterial infections .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies showed significant inhibition of inflammatory markers, suggesting its potential use in managing conditions characterized by inflammation .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy due to its implications in neurodegenerative diseases like Alzheimer's.

EnzymeInhibition IC50 (μM)
Acetylcholinesterase (AChE)0.62
UreaseStrong

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A recent study reported that derivatives of the compound showed significant inhibition against AChE, with IC50 values indicating a potent effect compared to standard inhibitors like rivastigmine .
  • Antibacterial Screening : Another investigation into the antibacterial properties revealed that the compound was particularly effective against Salmonella typhi, with a notable reduction in bacterial growth at low concentrations .
  • Docking Studies : Molecular docking studies have elucidated the binding interactions of the compound with target enzymes, supporting its potential as a multitarget-directed ligand in drug development .

Q & A

Basic: What synthetic methodologies are effective for preparing 5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of a sulfonyl chloride derivative with a furan-carboxylic acid precursor under basic conditions. For example, sodium hydroxide or potassium carbonate can facilitate the formation of the sulfonylmethyl linkage . Acid work-up (e.g., HCl) is critical to precipitate the final product . Purification via recrystallization or chromatography ensures high purity. Optimization of reaction time (e.g., 5–12 hours) and temperature (50–80°C) can improve yields.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous furan-carboxylic acid derivatives .
  • NMR spectroscopy (¹H/¹³C) identifies substituent patterns, such as the sulfonylmethyl group (δ 3.5–4.0 ppm for CH₂) and aromatic protons (δ 7.2–8.1 ppm).
  • HPLC with UV detection monitors purity (>98% is typical for research-grade material).
  • Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 329.2).

Advanced: How can researchers optimize the regioselectivity of sulfonylmethyl group introduction on the furan ring?

Answer:
Regioselectivity depends on steric and electronic factors. For example:

  • Electron-withdrawing groups (e.g., Cl on the phenyl ring) enhance electrophilicity at the furan’s C5 position, favoring sulfonylmethyl attachment .
  • Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics. Polar aprotic solvents stabilize transition states, improving regiocontrol .
  • Catalytic systems (e.g., Pd catalysts for cross-coupling) may enable selective functionalization but require rigorous inert conditions .

Advanced: What strategies address contradictory solubility data in polar vs. non-polar solvents?

Answer:
Contradictions arise from pH-dependent ionization of the carboxylic acid group. Strategies include:

  • pH adjustment : Protonation (pH < 3) reduces solubility in water, while deprotonation (pH > 5) enhances it .
  • Co-solvent systems : Methanol/water mixtures (e.g., 1:1 v/v) balance solubility and stability .
  • Salt formation : Sodium or potassium salts improve aqueous solubility for biological assays .

Advanced: How does modifying the sulfonylphenyl substituent affect the compound’s physicochemical properties?

Answer:

  • Electron-withdrawing substituents (e.g., Cl, F) increase metabolic stability but reduce solubility. For example, 4-Cl substitution enhances lipophilicity (logP ≈ 2.5) compared to unsubstituted analogs .
  • Steric bulk (e.g., methyl groups) hinders enzymatic degradation, as seen in sulfonamide-based pharmaceuticals .
  • Computational modeling (e.g., DFT calculations) predicts substituent effects on pKa and bioavailability .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • GHS Classification : Acute toxicity (oral, dermal, inhalation) mandates PPE (gloves, lab coat, goggles) and ventilation .
  • Waste disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .
  • Spill management : Absorb with inert material (e.g., vermiculite) and avoid dust generation .

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